molecular formula C18H17BrN4OS2 B2922026 1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185179-57-0

1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2922026
CAS No.: 1185179-57-0
M. Wt: 449.39
InChI Key: YFCRDXQGEUOBEM-UHFFFAOYSA-N
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Description

The compound “1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” belongs to a class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Scientific Research Applications

Synthesis and Characterization

Compounds with the triazolopyrimidine scaffold are synthesized using various methodologies, including condensation reactions and microwave-assisted synthesis. For example, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolopyrimidine ring, characterized by X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019). Similarly, Kaur et al. (2011) reported a facile, one-pot microwave-assisted synthesis of fused thieno[3,2-e][1,2,4]triazolopyrimidinones, showcasing the efficiency of modern synthetic techniques (Kaur et al., 2011).

Biological Evaluation

The triazolopyrimidine derivatives have been evaluated for their biological activities, including antimicrobial and antiviral effects. Gomha et al. (2018) synthesized [1,2,4]triazolopyrimidines and evaluated their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Gomha et al., 2018). This research underscores the importance of triazolopyrimidine derivatives in medicinal chemistry, particularly as potential candidates for addressing microbial resistance.

Mechanistic Insights and Structural Analysis

Research on triazolopyrimidine derivatives also provides valuable insights into their structural properties and reaction mechanisms. Studies involving density functional theory (DFT) and X-ray crystallography contribute to our understanding of the electronic structure and geometric parameters of these compounds, facilitating their optimization for specific applications. For instance, the study by Sheina et al. (2023) on mesomeric betaines based on triazolopyrimidines highlights the structural elucidation and conversion into anionic N-heterocyclic carbenes, offering perspectives on their chemical versatility and reactivity (Sheina et al., 2023).

Mechanism of Action

Target of Action

The compound, also known as 12-[(4-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one, primarily targets Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible LSD1 inhibitor . It interacts with LSD1, inhibiting its activity, which leads to the suppression of cancer proliferation and migration . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .

Biochemical Pathways

The inhibition of LSD1 affects the lysine methylation pathways . LSD1 is responsible for demethylating histones, specifically histone H3. This demethylation can affect gene expression, leading to changes in cell proliferation and differentiation. When LSD1 is inhibited, this can lead to changes in gene expression that may inhibit cancer cell proliferation and migration .

Pharmacokinetics

The compound has been identified as a reversible lsd1 inhibitor, suggesting it may have a suitable half-life for therapeutic use

Result of Action

When cells are treated with this compound, the activity of LSD1 can be significantly inhibited . This leads to changes in gene expression that can suppress the migration ability of the cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancers where LSD1 is overexpressed .

Properties

IUPAC Name

12-[(4-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-4-6-13(19)7-5-12/h4-8,10H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCRDXQGEUOBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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